2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methoxyphenyl)-
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Overview
Description
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methoxyphenyl)- is a heterocyclic compound that belongs to the pyranone family This compound is characterized by its unique structure, which includes a pyranone ring fused with a benzoyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methoxyphenyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyranone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce methoxyphenyl alcohols.
Scientific Research Applications
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with a similar pyran ring structure but lacking the benzoyl and methoxyphenyl groups.
5,6-Dihydro-2H-pyran-2-one: Another pyranone derivative with different substituents.
Uniqueness
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methoxyphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
870002-31-6 |
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Molecular Formula |
C19H16O4 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
4-benzoyl-5-(4-methoxyphenyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C19H16O4/c1-22-15-9-7-13(8-10-15)17-16(11-12-23-19(17)21)18(20)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
InChI Key |
XDDZLVATZRHJJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(CCOC2=O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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